molecular formula C12H27BF4P- B7888279 Tri-tert-butylphosphine tetrafluoroborate

Tri-tert-butylphosphine tetrafluoroborate

Cat. No.: B7888279
M. Wt: 289.12 g/mol
InChI Key: YTJUCJAUJCXFTN-UHFFFAOYSA-N
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Description

Tri-tert-butylphosphine tetrafluoroborate is an organophosphorus compound with the chemical formula C12H28P.BF4. It is a white crystalline solid that is highly soluble in polar organic solvents and is known for its thermal stability. This compound is commonly used as a ligand in transition metal-catalyzed reactions, particularly those involving palladium, platinum, and other transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-tert-butylphosphine tetrafluoroborate can be synthesized by adding tetrafluoroboric acid to a solution of tri-tert-butylphosphine in methylene chloride. The organic layer is then separated, and the solvent is removed to obtain analytically pure this compound .

Industrial Production Methods

In an industrial setting, this compound is produced by reacting chlorinated tert-butyl compounds with phosphorus tribromide under controlled conditions. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions. The product is then purified through crystallization and solvent extraction techniques .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butylphosphine tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include arylated and alkylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Tri-tert-butylphosphine tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

Tri-tert-butylphosphine tetrafluoroborate acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reactive intermediates and lowering activation energies. The compound’s steric and electronic properties allow for precise control over reaction pathways, making it a valuable tool in complex molecule synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-tert-butylphosphine tetrafluoroborate is unique due to its combination of steric bulk and electronic properties, which make it highly effective in stabilizing transition metal complexes. This results in enhanced catalytic activity and selectivity in various organic reactions, distinguishing it from other phosphine ligands .

Properties

IUPAC Name

tritert-butylphosphane;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJUCJAUJCXFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BF4P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131274-22-1
Record name Tri-tert-butylphosphine tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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